![molecular formula C12H8ClF3N2O B2852726 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 98968-77-5](/img/structure/B2852726.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline” is a chemical compound with the empirical formula C12H8ClF3N2O . It has a molecular weight of 288.65 . The compound is solid in form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using palladium-catalyzed coupling reactions .
Molecular Structure Analysis
The SMILES string representation of the molecule is FC(F)(F)C1=CC(Cl)=C(OC(C=CC=C2)=C2N)N=C1 . This indicates that the molecule contains a pyridine ring with a trifluoromethyl group and a chlorine atom attached. An aniline group is connected to the pyridine ring through an oxygen atom .
Physical And Chemical Properties Analysis
The compound is solid in form . The refractive index is not available .
Aplicaciones Científicas De Investigación
Structural and Functional Analysis
Fungicide Fluazinam : The compound serves as a key ingredient in the fungicide fluazinam. Its molecular structure, characterized by a dihedral angle between the pyridine and benzene ring planes, forms inversion dimers linked by various interactions, contributing to a three-dimensional network. This structural complexity enhances its efficacy as a fungicide (Youngeun Jeon et al., 2013).
Antitumor Activity : Novel derivatives of this compound have been synthesized and their antitumor activity investigated. Specific derivatives displayed significant in vitro anti-cancer activity, highlighting the compound's potential in medical applications (Catalin V. Maftei et al., 2016).
Chemical Reactivity and Synthesis
Metal-Organic Frameworks : The compound has been utilized in the synthesis of metal-organic frameworks, particularly in complexes with aniline or pyridine-functionalized N-heterocyclic carbene. These complexes have potential applications in catalysis and materials science (Ren-Tai Zhuang et al., 2013).
Spectrophotometric Methods : It's used as an electrophilic coupling reagent in spectrophotometric methods for determining residual chlorine in water. This application is vital in environmental monitoring and water treatment processes (R. A. Al-Okab & A. Syed, 2008).
Environmental and Agricultural Applications
Pesticide Synthesis : The compound plays a crucial role in the synthetic process of novel pesticides like Bistrifluron, demonstrating its importance in the development of effective pest control solutions (Liu An-chan, 2015).
Grass Control in Agriculture : It's a component in CGA 82725, a compound used for postemergence grass control in peanut cultivation, showing its utility in agricultural weed management (W. Grichar & T. E. Boswell, 1986).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDILVCALCFEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


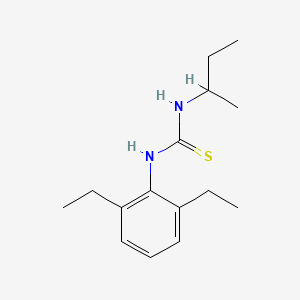
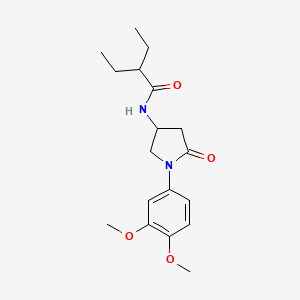
![Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2852653.png)
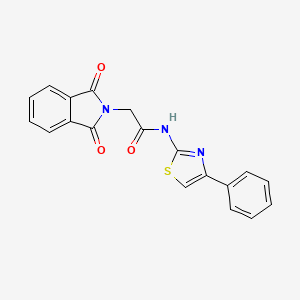
![N-butyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2852656.png)
![1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852657.png)
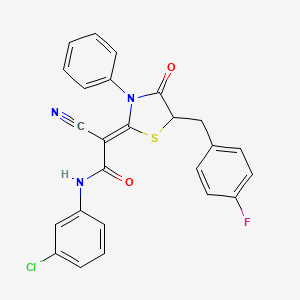
![3-Methyl-1-(1-((2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2852660.png)
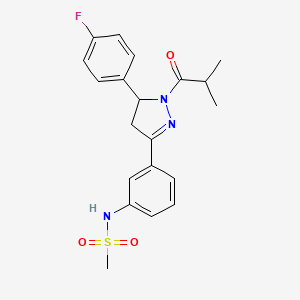
![(E)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B2852663.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)

